molecular formula C18H19ClFNO3 B2800408 N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-fluoro-4-methoxybenzamide CAS No. 1795442-90-8

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2800408
CAS RN: 1795442-90-8
M. Wt: 351.8
InChI Key: UEZVIPKYEZCFRZ-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-fluoro-4-methoxybenzamide, commonly known as LSN 3213128, is a chemical compound that has been recently developed as a potential drug candidate for the treatment of various diseases. This compound belongs to the class of benzamides, which are known to have a wide range of biological activities.

Scientific Research Applications

Organic Synthesis and Catalysis

Research on compounds with structural similarities to "N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-fluoro-4-methoxybenzamide" includes the development of catalysts for alcohol oxidation. For instance, derivatives of N-isopropyliodobenzamides have been evaluated for their reactivity in the oxidation of benzhydrol to benzophenone, highlighting the role of substituent effects on catalytic efficiency and environmental benignity (Yakura et al., 2018).

Pharmacology and Receptor Studies

In pharmacological research, derivatives similar to the compound of interest have been utilized as probes for studying receptor densities, such as dopamine D(4) receptors in the rat striatum. This approach allows for direct determination of receptor densities, offering a foundation for understanding receptor distribution and function (Colabufo et al., 2001).

Corrosion Inhibition

Methoxy-substituted benzamidine derivatives have been investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies provide valuable information on the potential applications of such compounds in protecting metals from corrosion, emphasizing the importance of molecular structure on inhibition efficiency (Fouda et al., 2020).

Biochemical Studies

Biochemical applications include the study of O-demethylase activity in bacteria, with research showing that compounds with methoxy groups, including fluoroanisoles, can be substrates for enzymes involved in O-demethylase activity. This research provides insights into microbial metabolism and potential applications in bioremediation or biochemical synthesis (Stupperich et al., 1996).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, studies focus on the detection and analysis of environmental phenols, including those structurally related to "N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-fluoro-4-methoxybenzamide." These analyses are crucial for understanding human exposure to various environmental contaminants and assessing their potential risks (Ye et al., 2008).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other indole derivatives, it may bind to its targets and modulate their activity .

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Its predicted properties include a boiling point of 4232±450 °C and a density of 1273±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

As an indole derivative, it may have a broad spectrum of biological activities , but specific effects depend on its exact targets and mode of action.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO3/c1-18(24-3,13-5-4-6-14(19)10-13)11-21-17(22)12-7-8-16(23-2)15(20)9-12/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZVIPKYEZCFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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